molecular formula C21H13Br2Cl2NO3 B5544629 2-[(benzoylamino)methyl]-4,6-dibromophenyl 2,4-dichlorobenzoate

2-[(benzoylamino)methyl]-4,6-dibromophenyl 2,4-dichlorobenzoate

Cat. No. B5544629
M. Wt: 558.0 g/mol
InChI Key: QUKLVBZLKPLIGR-UHFFFAOYSA-N
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Description

2-[(benzoylamino)methyl]-4,6-dibromophenyl 2,4-dichlorobenzoate is a chemical compound that has recently gained attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Synthesis and Transformation

Research has demonstrated the versatility of benzoylamino compounds in the synthesis of various heterocyclic systems and derivatives. For instance, methyl 2-benzoylamino-3-oxobutanoate has been used as a precursor in the synthesis of pyrazolones and their derivatives, showcasing the compound's utility in creating novel organic molecules (Urška Bratušek et al., 1998). Additionally, studies have detailed the synthesis of liquid crystalline compounds and the exploration of their mesomorphic properties, highlighting the compound's role in the development of materials with potential applications in displays and optical devices (B. T. Thaker et al., 2012).

Chemical Reactions and Properties

Research into the reactivity and properties of benzoylamino derivatives has led to the discovery of novel reaction pathways and the development of new synthetic methodologies. For example, the diastereoselective synthesis of complex heterocyclic systems from methyl (E)-2-(benzoylamino)-3-cyanoprop-2-enoate demonstrates the compound's utility in constructing biologically relevant structures (Uroš Uršič et al., 2009). Additionally, the synthesis and study of ammonium 5-benzoyl-4-(2-chlorophenyl)-3-cyano-6-hydroxy-6-phenyl-1,4,5,6-tetrahydropyridine-2-thiolates reveal insights into the structure-activity relationships of these compounds, with implications for the development of anti-inflammatory and anti-platelet agents (S. Krivokolysko et al., 2001).

Applications in Bioactive Compound Synthesis

The exploration of 2-benzoylaminobenzoic esters and their analogues has yielded compounds with significant anti-platelet aggregation and anti-inflammatory properties. This research highlights the potential of benzoylamino derivatives in the development of new therapeutic agents, offering insights into their mechanism of action and the structure-activity relationships governing their bioactivity (P. Hsieh et al., 2007).

properties

IUPAC Name

[2-(benzamidomethyl)-4,6-dibromophenyl] 2,4-dichlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13Br2Cl2NO3/c22-14-8-13(11-26-20(27)12-4-2-1-3-5-12)19(17(23)9-14)29-21(28)16-7-6-15(24)10-18(16)25/h1-10H,11H2,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUKLVBZLKPLIGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCC2=C(C(=CC(=C2)Br)Br)OC(=O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13Br2Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

558.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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